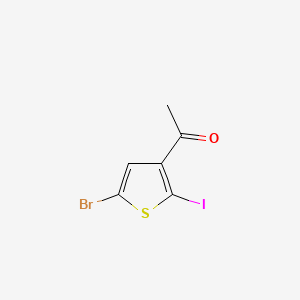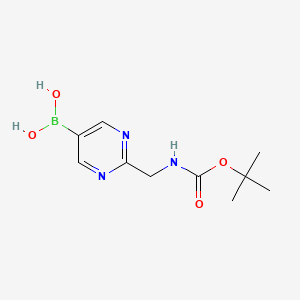![molecular formula C10H20ClNO B13471051 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro junction where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base can lead to the formation of the spirocyclic intermediate . This intermediate can then be further modified to introduce the methyl and hydroxyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of the spirocyclic intermediate, followed by functional group modifications and purification processes to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to the formation of a secondary amine.
Aplicaciones Científicas De Investigación
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can be compared with other similar spirocyclic compounds, such as:
- 2-azaspiro[4.5]decan-8-ol hydrochloride
- 8-azaspiro[4.5]decan-2-ol hydrochloride
- 8-oxa-2-azaspiro[4.5]decan-4-yl methanol hydrochloride
These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro junction. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20ClNO |
|---|---|
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H |
Clave InChI |
WUUAIVSZCRUGPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CCNC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


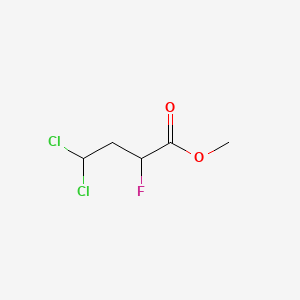
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
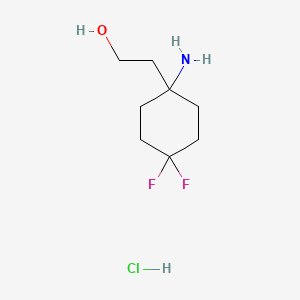
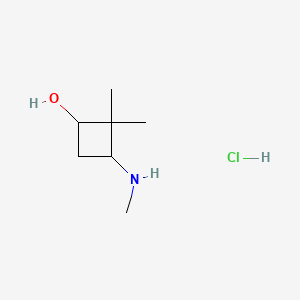
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
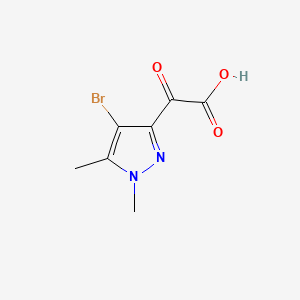
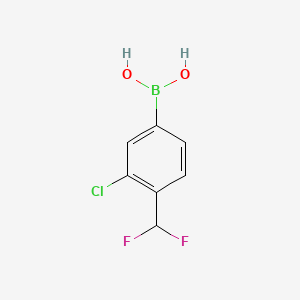

![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
